1-(3-Bromo-4-methoxyphenyl)-3-(2,2,2-trifluoroethyl)urea

Catalog No.
S16159940
CAS No.
M.F
C10H10BrF3N2O2
M. Wt
327.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-Bromo-4-methoxyphenyl)-3-(2,2,2-trifluoroethy...

Product Name

1-(3-Bromo-4-methoxyphenyl)-3-(2,2,2-trifluoroethyl)urea

IUPAC Name

1-(3-bromo-4-methoxyphenyl)-3-(2,2,2-trifluoroethyl)urea

Molecular Formula

C10H10BrF3N2O2

Molecular Weight

327.10 g/mol

InChI

InChI=1S/C10H10BrF3N2O2/c1-18-8-3-2-6(4-7(8)11)16-9(17)15-5-10(12,13)14/h2-4H,5H2,1H3,(H2,15,16,17)

InChI Key

WTFSYZQUSMOUKH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)NCC(F)(F)F)Br

1-(3-Bromo-4-methoxyphenyl)-3-(2,2,2-trifluoroethyl)urea is an organic compound characterized by its unique structural features, including a bromine atom, a methoxy group, and a trifluoroethyl side chain. The molecular formula of this compound is C9H9BrF3N2OC_9H_9BrF_3N_2O, and it has a molecular weight of approximately 284.07 g/mol. This compound is notable for its potential applications in pharmaceutical chemistry and material science due to its distinctive electronic properties imparted by the trifluoromethyl group and the presence of the bromine atom, which can influence reactivity and biological activity.

  • Substitution Reactions: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
  • Hydrolysis: The urea functional group can undergo hydrolysis under acidic or basic conditions, yielding corresponding amines and carbonyl compounds.
  • Oxidation: The methoxy group may be oxidized to form corresponding aldehydes or ketones depending on the reaction conditions.

These reactions highlight the compound's versatility in synthetic organic chemistry.

The synthesis of 1-(3-Bromo-4-methoxyphenyl)-3-(2,2,2-trifluoroethyl)urea typically involves several key steps:

  • Starting Materials: The synthesis may begin with 3-bromo-4-methoxyaniline and trifluoroacetyl chloride.
  • Formation of Urea: The reaction between the amine and isocyanate derived from trifluoroacetyl chloride leads to the formation of the urea bond.
  • Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

This method underscores the importance of careful control over reaction conditions to achieve desired yields and purity.

1-(3-Bromo-4-methoxyphenyl)-3-(2,2,2-trifluoroethyl)urea has potential applications in various fields:

  • Pharmaceuticals: Due to its structural characteristics, it may serve as a lead compound for developing new drugs targeting specific biological pathways.
  • Material Science: Its unique properties could be exploited in the development of advanced materials with specific thermal or electronic characteristics.
  • Chemical Research: As an intermediate in organic synthesis, it could facilitate the creation of more complex molecules for research purposes.

Interaction studies involving 1-(3-Bromo-4-methoxyphenyl)-3-(2,2,2-trifluoroethyl)urea could focus on its binding affinity to various biological targets. These studies are crucial for understanding how this compound might exert its effects within biological systems. Techniques such as molecular docking simulations and binding assays could provide insights into its mechanism of action.

Several compounds share structural similarities with 1-(3-Bromo-4-methoxyphenyl)-3-(2,2,2-trifluoroethyl)urea. Here are some examples:

Compound NameMolecular FormulaKey Features
1-(2-Bromo-5-methoxyphenyl)-2,2,2-trifluoroethan-1-olC9H8BrF3OC_9H_8BrF_3OContains a different bromo-substituted phenyl group
1-(3-Bromo-4-methoxyphenyl)-2,2,2-trifluoroethan-1-amineC9H9BrF3NC_9H_9BrF_3NAmine functional group instead of urea
1-(1-bromo-2,2,2-trifluoroethyl)-4-methoxybenzeneC9H8BrF3OC_9H_8BrF_3OSimilar trifluoromethyl structure but lacks urea functionality

Uniqueness

The uniqueness of 1-(3-Bromo-4-methoxyphenyl)-3-(2,2,2-trifluoroethyl)urea lies in its combination of a urea linkage with a trifluoromethyl side chain and a brominated aromatic system. This specific arrangement may confer distinct pharmacological properties compared to other similar compounds that lack these features.

XLogP3

2.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

325.98777 g/mol

Monoisotopic Mass

325.98777 g/mol

Heavy Atom Count

18

Dates

Modify: 2024-08-15

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